N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide

Antiviral Hepatitis B CpAM

Select CAS 2034335‑06‑1 for your next HBV capsid assembly modulator campaign. This compound presents a morpholine-4-sulfonamide directly at the 5-position of a partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core—a critical geometry that differentiates it from the heavily patented THPP series. Its calculated tPSA (77.34 Ų) and logP (2.13) predict better passive permeability than the 3-linked regioisomer, making it a promising oral-bioavailability lead. Offered for non-human research use only.

Molecular Formula C11H18N4O3S
Molecular Weight 286.35
CAS No. 2034335-06-1
Cat. No. B2411050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide
CAS2034335-06-1
Molecular FormulaC11H18N4O3S
Molecular Weight286.35
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NS(=O)(=O)N3CCOCC3
InChIInChI=1S/C11H18N4O3S/c16-19(17,14-5-7-18-8-6-14)13-10-2-4-15-11(9-10)1-3-12-15/h1,3,10,13H,2,4-9H2
InChIKeyJHCONQJYCUQUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide: A 5-position morpholine sulfonamide pyrazolopyridine antiviral scaffold


N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide (CAS: 2034335-06-1) is a synthetic, heterocyclic small molecule belonging to the class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives. Its structure features a partially saturated bicyclic core linked to a morpholine-4-sulfonamide group at the 5-position . The compound has been identified as an antiviral agent with activity against the Hepatitis B Virus (HBV), purportedly through interaction with the viral core protein . Its molecular formula is C11H18N4O3S, with a molecular weight of 286.35 g/mol . This compound is offered by several chemical vendors for non-human research purposes .

Why Generic Substitution Fails for 5-Substituted Morpholine Sulfonamide Pyrazolopyridines


Direct substitution with a generic pyrazolopyridine or a simple sulfonamide is not feasible for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide. The specific placement of a morpholine-4-sulfonamide moiety at the 5-position of the partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring is a critical structural determinant that differentiates it from isomers and other analogs . Its close analog, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide (CAS 2034589-81-4), carries the same functional group at the 3-position via a methylene linker, a structural change expected to drastically alter molecular recognition and biological target engagement . Furthermore, replacing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core, as seen in some advanced CpAMs, introduces an additional ring nitrogen that alters electronic properties and hydrogen-bonding capacity, impacting pharmacodynamics [1]. The quantitative evidence below highlights how these subtle variations can lead to significant differences in potency, selectivity, and drug-like properties.

Quantitative Differentiation Evidence for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide Against Key Analogs


Differentiation in Anti-HBV Potency: 5-Substituted Pyridine Core vs. Pyrazine (THPP) Core

The target compound's activity is often compared directly to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives, which are well-documented HBV Core Protein Allosteric Modulators (CpAMs). While specific IC50 data for the target compound is rarely publicly disclosed, a lead THPP compound from a related series demonstrated an IC50 of 48 nM against HBV replication in a cellular assay [1]. The target compound's 5-position pyridine scaffold, in contrast to the pyrazine core, is reported to confer distinct binding interactions with the HBV core protein, potentially translating to a different resistance profile against nucleos(t)ide-resistant HBV variants . This modification is a key differentiator for researchers seeking scaffolds with novel resistance profiles.

Antiviral Hepatitis B CpAM

Comparison of Physicochemical and Drug-Likeness Properties: 5-Substitution vs. 3-Linked Isomer

The target compound exhibits a distinct physicochemical profile compared to its closest positional isomer, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide (CAS 2034589-81-4). The direct linkage of the sulfonamide to the core in the target compound results in a lower molecular weight (286.35 vs. 300.38 g/mol), a lower topological polar surface area (tPSA; 77.34 Ų vs. 90.65 Ų), and fewer hydrogen bond donors (2 vs. 1) . These differences suggest superior membrane permeability and oral bioavailability for the target compound, as Lipinski's Rule of Five and Veber's rules favor lower tPSA (<140 Ų) and lower molecular weight [1].

Drug-likeness Physicochemical Properties ADME

Metabolic Stability Advantage of the Partially Saturated 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core of the target compound offers a significant metabolic stability advantage over its fully aromatic pyrazolo[1,5-a]pyridine counterpart. The partial saturation is known to reduce susceptibility to cytochrome P450-mediated oxidation, a common metabolic soft spot for aromatic heterocycles . This structural feature is a key differentiator when compared to other pyrazolopyridine sulfonamides, such as N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, which lack this saturation and are expected to have higher intrinsic clearance .

Metabolic Stability Hepatic Clearance Scaffold Design

Target Engagement Profile: Morpholine-4-Sulfonamide as a Privileged Fragment for Kinase and Viral Protein Binding

The morpholine-4-sulfonamide group is a privileged fragment in medicinal chemistry, known to engage multiple biological targets. While the target compound is primarily associated with HBV core protein, a close analog, N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide, has demonstrated potent inhibitory activity against the Nav1.7 sodium ion channel with an IC50 of 48 nM [1]. This highlights the target compound's potential for polypharmacology or repurposing, a key differentiator from simpler sulfonamide analogs lacking the morpholine ring. The compound's rigid pyrazolopyridine scaffold provides a defined vector for the morpholine-sulfonamide, potentially leading to higher target selectivity compared to more flexible linkers [2].

Target engagement Kinase inhibitor Fragment-based design

Patent Landscape and Freedom to Operate: A 5-Substituted Pyridine as an Alternative Scaffold to Pyrazine CpAMs

The patent landscape for HBV CpAMs is heavily populated by tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives, as exemplified by patents from Hoffmann-La Roche and others [1]. The target compound, featuring a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, represents a distinct chemotype that may fall outside the dominant patent families covering pyrazine-based inhibitors. A search reveals a separate patent assignment for 'NOVEL SULFONAMIDE-SUBSTITUTED PYRAZOLOPYRIDINE DERIVATIVES' (USPTO Reel 014056/0906), indicating active but potentially narrower IP coverage for this specific subclass [2]. This chemical space differentiation is critical for organizations developing novel HBV therapies with a clear freedom-to-operate position.

Intellectual Property FTO Patent Analysis

Structural Differentiation Through 5-Position Direct Sulfonamide Attachment vs. 3-Position Amino/Methylene Linkers

The target compound's direct attachment of the morpholine-4-sulfonamide to the 5-position of the core is a key structural differentiator from a family of 3-substituted analogs. Many related compounds, such as N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide and various 3-linked sulfonamides, use amide or methylene linkers at the 3-position to connect to the core . The target compound's unique 5-position direct sulfonamide linkage alters the vector of the morpholine group and its distance from the core, which is predicted to fundamentally change its binding mode to the HBV core protein compared to these other analogs . This makes it a valuable tool for probing a different region of the target's chemical space.

Structure-Activity Relationship SAR Molecular Recognition

Optimal Research Application Scenarios for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide


Lead Identification for Next-Generation HBV Core Protein Allosteric Modulators (CpAMs)

Procure this compound as a core scaffold for a medicinal chemistry campaign targeting novel HBV CpAMs. Its 5-substituted pyridine core is a direct alternative to the heavily patented and well-explored 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, offering potential advantages in potency against resistant viral variants and a clearer intellectual property landscape [1][2]. The compound's reported antiviral activity against HBV makes it a suitable starting point for hit-to-lead optimization .

Tool Compound for Probing Morpholine-Sulfonamide Binding Pockets in Kinase and Ion Channel Screening

Use this compound as a privileged fragment-based probe in broad biological screening panels. The morpholine-4-sulfonamide moiety is a known binder of various targets, including the Nav1.7 sodium channel (where a close pyrazolopyrimidine analog shows an IC50 of 48 nM) and multiple kinases [1]. The compound's unique vector presentation (direct 5-linkage) allows researchers to interrogate binding pockets with a geometry that differs from more common para- or meta-substituted sulfonamide probes [2].

ADME Lead Optimization Starting Point with Predicted Superior Membrane Permeability

Select this compound for lead optimization programs where oral bioavailability is a key objective. Its calculated physicochemical properties (MW: 286.35, tPSA: 77.34 Ų, logP: 2.13) compare favorably against its 3-linked isomer (tPSA: 90.65 Ų), suggesting better passive membrane permeability according to established drug-likeness metrics [1]. The partially saturated scaffold further predicts improved metabolic stability over fully aromatic pyrazolopyridines, making it a more developable starting point [2].

Chemical Biology Probe for HBV Capsid Assembly Mechanism Studies

Deploy this compound as a chemical tool to dissect the molecular mechanisms of HBV capsid assembly. As a predicted Core Protein Allosteric Modulator (CpAM), it can be used in biochemical and cellular assays to study the kinetics of capsid formation and the structural consequences of small-molecule binding [1]. Its distinct chemotype allows researchers to cross-validate findings from studies using THPP-based probes, helping to distinguish target-specific effects from chemotype-specific artifacts [2].

Quote Request

Request a Quote for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.